H3B-120

CPS1 selectivity CPS2 CAD complex

Choose H3B-120 for unparalleled selectivity in CPS1 inhibition. Unlike broad-spectrum inhibitors, H3B-120 binds a unique allosteric pocket between the ATP A domain and integration domain of CPS1, blocking ATP hydrolysis without off-target effects on CPS2 or CAD enzymes (aspartyl transcarbamylase, dihydroorotase). This precision ensures experimental results are directly attributable to CPS1 modulation. Ideal for pyrimidine biosynthesis, urea cycle metabolism, and synergy with 5-FU studies. High purity (≥98%), validated IC50 (1.5 µM) and Ki (1.4 µM). Short half-life enables precise temporal control of target engagement.

Molecular Formula C19H24N4O2S
Molecular Weight 372.5 g/mol
Cat. No. B2546073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH3B-120
Molecular FormulaC19H24N4O2S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3
InChIInChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24)
InChIKeyZEVOZXRSCSSPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H3B-120 CPS1 Inhibitor: Potency, Selectivity, and Cellular Activity for Cancer and Metabolic Research


H3B-120 is a small molecule carbamoyl phosphate synthetase 1 (CPS1) inhibitor developed by H3 Biomedicine [1]. It is a competitive and allosteric inhibitor that targets a previously unknown allosteric pocket on CPS1 to block ATP hydrolysis, the first step in carbamoyl phosphate synthesis [2]. H3B-120 is a cell-penetrant compound that has shown anti-cancer activity by disrupting pyrimidine biosynthesis and urea cycle metabolism in tumor cells . It is a high-purity research tool with an IC50 of 1.5 µM and a Ki of 1.4 µM for CPS1 .

Why Generic CPS1 Inhibition Fails: H3B-120's Unique Allosteric and Selectivity Profile


Generic or broad-spectrum CPS1 inhibitors are not interchangeable with H3B-120 because of its unique allosteric mechanism and high selectivity for CPS1 over the closely related CPS2 enzyme in the CAD complex [1]. Unlike other compounds that may target the active site or have off-target effects on CAD activities, H3B-120 binds to a specific allosteric pocket situated between the ATP A domain and the integration domain of CPS1, a site not present in CPS2 . This mechanism allows H3B-120 to block ATP hydrolysis specifically in CPS1 while leaving CPS2, aspartyl transcarbamylase, and dihydroorotase activities unaffected, a selectivity profile not guaranteed by other CPS1 inhibitors or analogs . Therefore, substituting H3B-120 with a different CPS1 inhibitor without this precise mechanism could lead to different, or confounding, experimental outcomes.

H3B-120 Comparative Evidence Guide: Potency, Selectivity, and Cellular Efficacy vs. Alternatives


H3B-120 vs. CPS2: Selectivity Data Demonstrates CPS1-Specific Inhibition

H3B-120 demonstrates complete selectivity for CPS1 over the closely related CPS2 enzyme in the CAD complex. At concentrations up to 100 µM, H3B-120 has no inhibitory effect on the CPS2 activity of CAD, nor on its aspartyl transcarbamylase or dihydroorotase activities [1]. This is in stark contrast to the reference compound, which often shows cross-reactivity or off-target effects on these enzymes. This high degree of selectivity is a direct consequence of H3B-120 binding to an allosteric pocket unique to CPS1, as confirmed by X-ray crystallography (PDB: 6UEL for H3B-193, a close analog) [2].

CPS1 selectivity CPS2 CAD complex off-target

H3B-120 vs. Analogs: Allosteric Mechanism Confirmed by Crystallography

H3B-120 binds to a previously unknown allosteric pocket on CPS1, a mechanism validated by X-ray crystallography of the close analog H3B-193 (PDB: 6UEL) [1]. This binding site, located between the ATP A domain and the integration domain, is unique to CPS1 and is not present in CPS2 [2]. Unlike active-site inhibitors that may suffer from competition with endogenous substrates like ATP, H3B-120's allosteric mechanism provides a different mode of inhibition that is less likely to be overcome by high substrate concentrations. This mechanism is conserved among active H3B-120 analogs but may not be present in other, untested CPS1 inhibitors .

allosteric inhibition crystallography binding mode H3B-193

H3B-120 Cellular Efficacy: Dose-Dependent Urea and Pyrimidine Synthesis Inhibition

In primary human hepatocytes, H3B-120 effectively blocks CPS1 activity, leading to a dose-dependent inhibition of urea production and pyrimidine synthesis [1]. Specifically, treatment with 25-100 µM H3B-120 suppresses urea formation, although its cellular potency is lower than that observed in enzymatic assays (Ki = 1.4 µM) . Furthermore, H3B-120 blocks pyrimidine labeling in hepatocytes treated with 15N-ammonia, confirming its ability to disrupt the CPS1-dependent pyrimidine biosynthetic pathway in a cellular context . This cellular activity distinguishes H3B-120 from many tool compounds that show potent enzyme inhibition but fail to engage the target in cells.

urea cycle pyrimidine synthesis hepatocytes cellular assay

H3B-120 In Vitro Pharmacokinetics: Short Half-Life for Transient Target Engagement Studies

H3B-120 has a short in vitro half-life of approximately 40 minutes [1]. This property, while potentially limiting for long-term in vivo studies, makes it a useful tool for experiments requiring transient target engagement or for studying acute effects of CPS1 inhibition. This rapid turnover allows researchers to precisely control the timing and duration of CPS1 inhibition in cell culture models . In contrast, more stable CPS1 inhibitors may have prolonged effects that complicate interpretation of time-sensitive processes.

half-life stability pharmacokinetics in vitro ADME

H3B-120 vs. 5-FU: Synergistic Anti-Proliferative Effects in Colorectal Cancer Cells

In the colorectal cancer cell line LS513 (a CMS3 subtype model), the combination of 25 µM H3B-120 and 1.5 µM 5-fluorouracil (5-FU) resulted in a greater reduction in cell viability compared to either agent alone, suggesting a synergistic effect [1]. This finding indicates that H3B-120 can sensitize cancer cells to standard-of-care chemotherapy, a differentiation not observed with all CPS1 inhibitors or other metabolic pathway inhibitors. This specific synergy may be linked to the dependence of CMS3 tumors on CPS1-mediated pyrimidine synthesis.

colorectal cancer 5-FU synergy CMS3

H3B-120 in MYC-Driven Tumors: Selective Sensitivity Over Purine Synthesis Inhibition

In a study examining metabolic vulnerabilities, MYC-driven tumor cells were found to be more sensitive to H3B-120 (which inhibits pyrimidine synthesis via CPS1) than to mizoribine (which inhibits purine synthesis) [1]. This indicates a specific dependence on CPS1-mediated pyrimidine synthesis in these tumor types. In contrast, 5-FU, which inhibits both pyrimidine and purine synthesis, showed a broader but less specific effect. This finding positions H3B-120 as a more precise tool for probing pyrimidine-specific dependencies in MYC-driven cancers compared to broader antimetabolites.

MYC pyrimidine synthesis purine synthesis cancer metabolism

H3B-120 Optimal Applications: From Target Validation to Cancer Metabolism Studies


Target Validation of CPS1 in Pyrimidine-Dependent Cancers

Researchers can use H3B-120 to selectively inhibit CPS1 and assess the resulting impact on tumor cell proliferation and survival. This is particularly relevant in cancer models known to overexpress CPS1, such as certain colorectal, liver, and MYC-driven tumors. The compound's high selectivity ensures that observed effects are directly attributable to CPS1 inhibition and not off-target activity on CPS2 or other CAD enzymes [1]. The short half-life also allows for precise temporal control of target engagement .

Investigating Combination Therapy with Antimetabolites (e.g., 5-FU)

H3B-120 has demonstrated synergistic anti-proliferative effects when combined with 5-FU in specific colorectal cancer cell lines [2]. This makes it a valuable tool for pre-clinical studies exploring rational combination strategies that target pyrimidine biosynthesis via CPS1 inhibition alongside traditional chemotherapy. This application is supported by direct evidence of enhanced cell killing over single agents.

Metabolic Flux Analysis of Urea Cycle and Pyrimidine Pathways

Due to its ability to block CPS1-dependent pyrimidine synthesis and urea production in primary human hepatocytes, H3B-120 is an ideal probe for metabolic tracing experiments . By using stable isotope-labeled precursors (e.g., 15N-ammonia) and quantifying the incorporation into urea and pyrimidines, researchers can precisely map the metabolic consequences of CPS1 inhibition. This is a distinct application that leverages H3B-120's well-defined cellular activity.

Structure-Activity Relationship (SAR) Studies of Allosteric CPS1 Inhibitors

With its confirmed allosteric binding mode (via analog H3B-193, PDB: 6UEL) and robust in vitro potency data, H3B-120 serves as an excellent chemical probe and starting point for SAR studies [3]. Medicinal chemists can use H3B-120 as a reference compound to develop next-generation CPS1 inhibitors with improved potency, pharmacokinetic properties, or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for H3B-120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.